molecular formula C18H12N4O3S2 B2623594 (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-07-6

(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2623594
CAS No.: 865182-07-6
M. Wt: 396.44
InChI Key: XMNPAJPDKFLVNV-UZYVYHOESA-N
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Description

(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a sophisticated chemical tool of significant interest in medicinal chemistry and chemical biology, particularly for the development of targeted protein degradation strategies. Its core research value lies in its potential function as a covalent recruiter for E3 ubiquitin ligases. The compound is designed to incorporate a sulfamoylbenzothiazole scaffold, which is recognized as a key chemotype for binding to the CRBN E3 ubiquitin ligase within a Cereblon-modulating drug context. This interaction is crucial for redirecting ubiquitin ligase activity toward new protein targets. The integrated prop-2-yn-1-yl (propargyl) group serves as a versatile handle for bioorthogonal conjugation via click chemistry, allowing researchers to link this E3 ligase recruiter to a variety of ligands that bind to proteins of interest (POIs). This bifunctional capability enables the construction of PROTACs (Proteolysis Targeting Chimeras) and other targeted degraders, facilitating the selective elimination of disease-relevant proteins. Consequently, this reagent is instrumental for investigating novel therapeutic paradigms, validating new drug targets, and studying the complex mechanisms of the ubiquitin-proteasome system in a research setting.

Properties

IUPAC Name

4-cyano-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c1-2-9-22-15-8-7-14(27(20,24)25)10-16(15)26-18(22)21-17(23)13-5-3-12(11-19)4-6-13/h1,3-8,10H,9H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNPAJPDKFLVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzothiazole ring, followed by functional group modifications to introduce the cyano, prop-2-yn-1-yl, and sulfamoyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, such as continuous flow chemistry, to ensure consistent quality and efficiency. The use of automated reactors and precise control over reaction parameters would be essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Case Studies

  • In Vitro Studies : Studies have demonstrated that compounds targeting CAs can significantly reduce cell proliferation in various cancer cell lines. For instance, a study highlighted the effectiveness of similar compounds in reducing the viability of breast and prostate cancer cells through apoptosis induction .
  • In Vivo Models : Animal models have shown promising results where treatment with related compounds led to decreased tumor sizes and improved survival rates in mice bearing xenografted tumors .

Role in Inflammation

The compound's structure suggests it may function as an anti-inflammatory agent by modulating inflammatory pathways. It is hypothesized to inhibit the NLRP3 inflammasome, a critical component in inflammation-related diseases .

Experimental Evidence

  • Animal Models : Inflammation models using zymosan-induced peritonitis showed that related compounds significantly reduced leukocyte migration and cytokine production, indicating strong anti-inflammatory potential .
  • Cytokine Modulation : The compound's ability to lower levels of pro-inflammatory cytokines like IL-1β and TNFα has been documented, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotection

There is emerging evidence that compounds similar to (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide may offer neuroprotective effects. They potentially target neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's disease.

Research Findings

Studies involving positron emission tomography (PET) imaging have shown that targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with high-affinity ligands can visualize microglial activation in neuroinflammation models, suggesting a pathway for therapeutic intervention using related compounds .

Drug Design

The structural characteristics of this compound make it a candidate for further pharmaceutical development. Its ability to modulate various biological targets points towards its potential as a lead compound for new drug formulations.

Synthesis and Optimization

Recent advancements in synthetic methodologies allow for the efficient production of this compound and its analogs. The development of scalable synthesis routes enhances its feasibility for clinical applications, particularly in drug discovery programs focusing on cancer and inflammatory diseases .

Summary Table of Applications

Application AreaMechanism/TargetEvidence TypeKey Findings
Anticancer ActivityInhibition of carbonic anhydrasesIn vitro & In vivo studiesReduced cell proliferation; tumor size reduction
Anti-inflammatoryModulation of NLRP3 inflammasomeAnimal modelsDecreased leukocyte migration; cytokine reduction
NeurologicalTargeting CSF1RImaging studiesVisualization of neuroinflammation
Pharmaceutical DevelopmentDrug design & synthesis optimizationSynthesis reportsScalable synthesis routes developed

Mechanism of Action

The mechanism of action of (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, synthetic routes, physicochemical properties, and inferred biological relevance.

Structural Analogues and Substituent Effects
Compound Name / ID Key Substituents Structural Differences vs. Target Compound
Target: (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide -CN (C4), -SO2NH2 (C6), propargyl (N3), Z-configuration Reference compound
: STING agonist analog -CONH2 (C6), 3-hydroxypropoxy (C4), pyridinylamine side chain Replaces -CN with carbamoyl; lacks propargyl; distinct N-substituents
: Compound 6 Isoxazolyl (C5), phenyl (C3), thiadiazole core Thiadiazole vs. benzothiazole; lacks sulfamoyl and cyano groups
: Azepane-sulfonyl analog Azepan-1-ylsulfonyl (C4), ethyl/fluorine (N3/C4) Replaces -CN with azepane-sulfonyl; fluorine introduces electronegativity

Key Observations :

  • The sulfamoyl group (-SO2NH2) in the target is rare among analogs; most compounds feature carbamoyl (-CONH2) or aryl-sulfonyl groups .
  • Z-configuration is critical for spatial alignment, whereas analogs like those in adopt planar thiadiazole systems .

Key Observations :

  • High yields (63–80%) are achievable for benzamide-thiazole/thiadiazole hybrids via reflux and crystallization .
Physicochemical Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H-NMR Features (DMSO-d6)
Target Compound Not reported ~2200 (-CN), ~1340 (-SO2NH2) Expected aromatic peaks, propargyl CH (~2.5 ppm)
: Compound 6 160 1606 Aromatic m (7.36–7.72 ppm), isoxazole H (7.95–8.13 ppm)
: Azepane-sulfonyl analog Not reported ~1340 (-SO2) Ethyl CH3 (1.36 ppm), fluorine-induced deshielding

Key Observations :

  • The target’s cyano group would produce a distinct IR peak (~2200 cm⁻¹), absent in carbamoyl or sulfonyl analogs .
  • Sulfamoyl (-SO2NH2) may show broad NMR peaks for NH2 protons, contrasting with azepane-sulfonyl’s sharp alkyl signals .

Biological Activity

(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and data surrounding its biological activity.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which indicates the presence of a thiazole ring, a sulfamoyl group, and a cyano group. The molecular formula is C18H18N4O2S, with a molecular weight of approximately 358.43 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18H18N4O2S
Molecular Weight358.43 g/mol
IUPAC Name(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Antidiabetic Properties

Research has indicated that compounds similar to (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antidiabetic activity. For instance, studies have shown that derivatives containing sulfonamide structures can act as potent inhibitors of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. These findings suggest that the compound may possess similar inhibitory effects, potentially aiding in the management of type 2 diabetes .

Anti-inflammatory Effects

The compound has been studied for its ability to inhibit the NLRP3 inflammasome, a critical player in inflammatory responses. Inhibition of this pathway has implications for treating various inflammatory diseases. The sulfonamide moiety is often associated with anti-inflammatory properties, which could be relevant for (Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide as well .

Case Studies and Research Findings

  • Antidiabetic Activity : A study evaluated various benzamide derivatives for their α-glucosidase inhibitory activity, revealing IC50 values ranging from 10.75 μM to 130.90 μM. This suggests that modifications in the structure significantly influence biological activity .
  • Inflammation Inhibition : Compounds with sulfonamide groups were shown to effectively inhibit NLRP3 inflammasome activation in vitro, indicating a potential mechanism for reducing inflammation-related diseases .
  • Antimicrobial Screening : A series of thiazole derivatives were screened for their antibacterial properties against common pathogens, yielding promising results that support further exploration into the antimicrobial potential of related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.